
4-(Furan-2-yl)-2-methylbut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This compound is notable for its unique structure, which includes a furan ring attached to a butenol side chain. Furans are known for their wide range of biological and pharmacological activities, making them valuable in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol typically involves the condensation of furan derivatives with suitable aldehydes or ketones. One common method is the aldol condensation of furfural with acetone, followed by reduction and cyclization to form the desired compound . The reaction conditions often include the use of acid or base catalysts, such as p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH), and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-2-yl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with catalysts (Pd, Ni).
Substitution: Br2, HNO3, AlCl3 as a catalyst.
Major Products Formed
Oxidation: Furanic acids, ketones.
Reduction: Saturated alcohols, hydrocarbons.
Substitution: Halogenated furans, nitrofurans.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-methylbut-3-en-2-ol has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-methylbut-3-en-2-ol involves its interaction with various molecular targets and pathways. The compound’s furan ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-2-yl)but-3-en-2-one: Similar structure but lacks the methyl group on the butenol side chain.
1-aryl-3-(furan-2-yl)prop-2-en-1-one: Contains an aryl group instead of a methyl group.
5-hydroxymethylfurfural: A furan derivative with a hydroxymethyl group.
Uniqueness
4-(Furan-2-yl)-2-methylbut-3-en-2-ol is unique due to its specific combination of a furan ring and a methylated butenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(E)-4-(furan-2-yl)-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3/b6-5+ |
Clave InChI |
HNSOJDZTOONFDI-AATRIKPKSA-N |
SMILES isomérico |
CC(C)(/C=C/C1=CC=CO1)O |
SMILES canónico |
CC(C)(C=CC1=CC=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


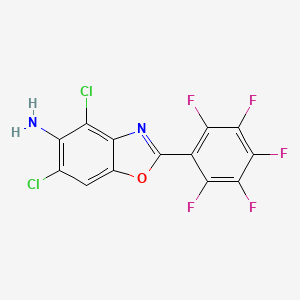
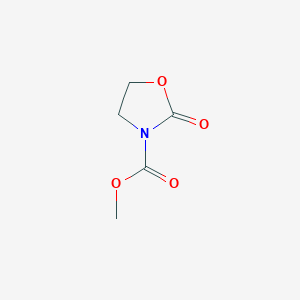
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
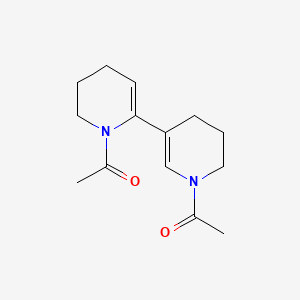
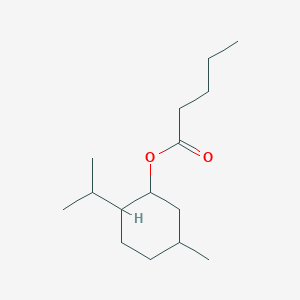

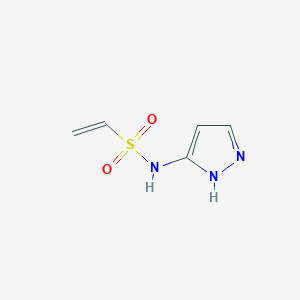
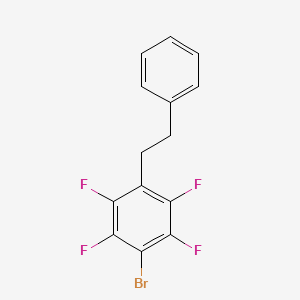
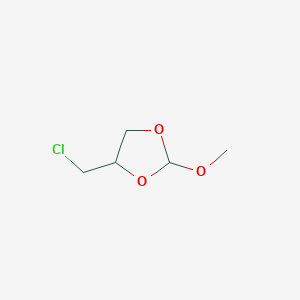

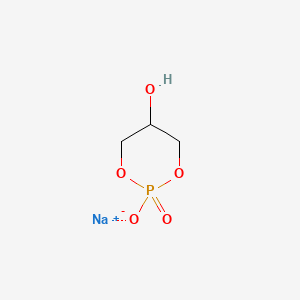
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
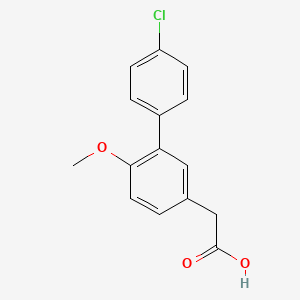
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
